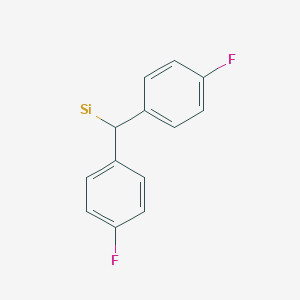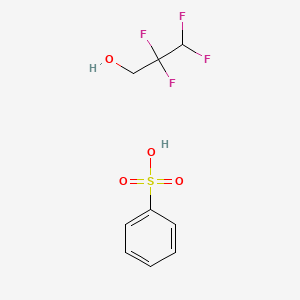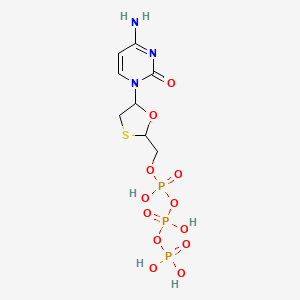![molecular formula C41H49N4O10P B12090961 [1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate” is a complex molecule with a long and intricate structure. It falls within the category of organic compounds and exhibits interesting properties due to its unique arrangement of functional groups.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure
Starting Materials: The synthesis begins with suitable starting materials, which may include various aromatic compounds, phosphorus-containing reagents, and other building blocks.
Functionalization: The aromatic rings are functionalized through reactions such as Friedel-Crafts acylation, alkylation, or arylation.
Oxidation and Cyclization: The oxolan ring formation and subsequent cyclization steps are crucial for constructing the core structure.
Acetylation: Finally, the compound is acetylated to yield the acetate form.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of the synthetic route, scalability, and cost-effectiveness. Pilot studies and process development would be necessary to establish a viable production method.
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes may modify the aromatic rings or the phosphanyl group.
Reduction: Reduction reactions could alter functional groups or reduce the oxolan ring.
Substitution: Substitution reactions may occur at different positions on the aromatic rings.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under suitable conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products would vary based on the specific reaction and regioselectivity. Isolation and characterization of intermediates would be crucial to understanding the reaction pathways.
Applications De Recherche Scientifique
This compound’s applications span multiple fields:
Chemistry: It could serve as a building block for designing novel materials or ligands.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations into its potential as a drug candidate or therapeutic agent.
Industry: Its unique structure may find applications in specialty chemicals or materials.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further studies, including molecular docking and in vitro assays, would elucidate its mode of action.
Comparaison Avec Des Composés Similaires
Remember that this compound’s detailed characterization and research are essential for a comprehensive understanding of its properties and applications.
: Literature references and experimental data are not available for this specific compound
Propriétés
Formule moléculaire |
C41H49N4O10P |
|---|---|
Poids moléculaire |
788.8 g/mol |
Nom IUPAC |
[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate |
InChI |
InChI=1S/C41H49N4O10P/c1-27(2)45(28(3)4)56(52-23-11-22-42)55-35-24-38(44-25-36(53-29(5)46)39(47)43-40(44)48)54-37(35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,25,27-28,35,37-38H,11,23-24,26H2,1-7H3,(H,43,47,48) |
Clé InChI |
MFRYHMJDXCDAMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)

![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)






![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)
